molecular formula C18H17NO4S B2361281 Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate CAS No. 1421584-52-2

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate

Cat. No. B2361281
CAS RN: 1421584-52-2
M. Wt: 343.4
InChI Key: AFJKTNHTMATSIL-UHFFFAOYSA-N
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Description

“Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate” is a complex organic compound. It contains a benzyl group, a piperidine ring (a common motif in many pharmaceuticals), and a thiophene ring (a sulfur-containing ring often found in pharmaceuticals and dyes) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiophene ring, and a benzyl group . The piperidine ring would likely impart basic properties to the compound, while the thiophene ring could contribute to its aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperidine ring could make the compound basic, while the thiophene ring could contribute to its aromaticity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing piperidine rings act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing thiophene rings can sometimes be hazardous due to the reactivity of sulfur .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or dyes, given the presence of a piperidine ring and a thiophene ring .

properties

IUPAC Name

benzyl 2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-16-9-14(15-7-4-8-24-15)10-17(21)19(16)11-18(22)23-12-13-5-2-1-3-6-13/h1-8,14H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJKTNHTMATSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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